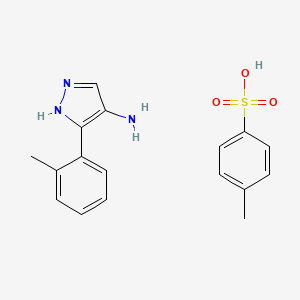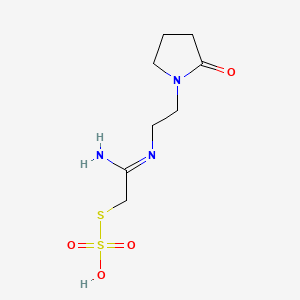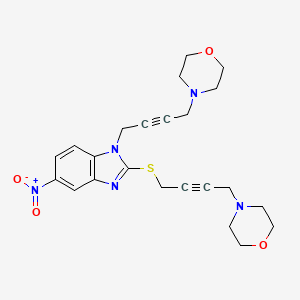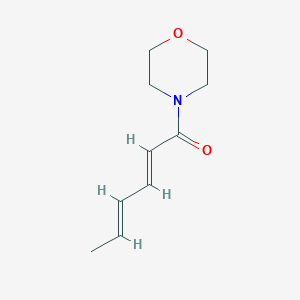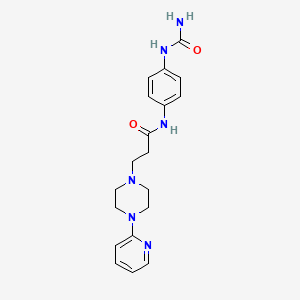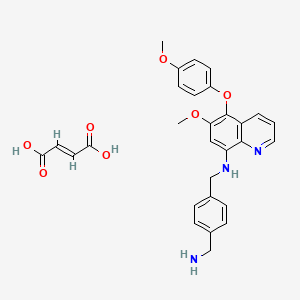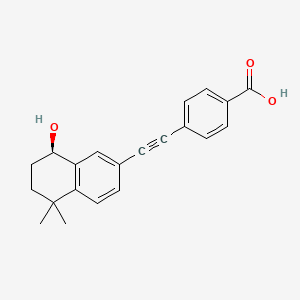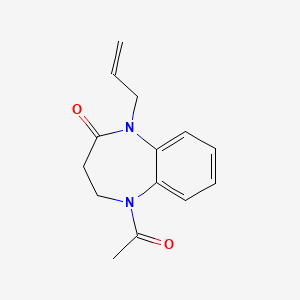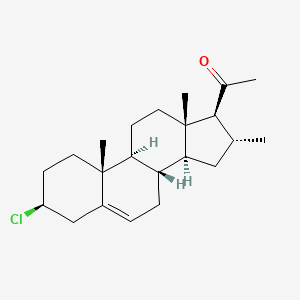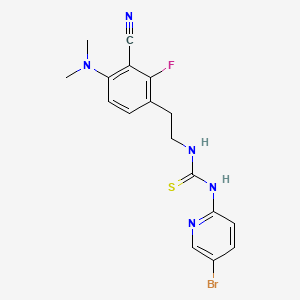
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a brominated pyridine ring and a fluorinated phenyl ring with cyano and dimethylamino substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve the following steps:
Preparation of the Isothiocyanate Intermediate: The isothiocyanate intermediate can be prepared by reacting an appropriate amine with carbon disulfide and an oxidizing agent.
Reaction with Amines: The isothiocyanate intermediate is then reacted with the desired amine to form the thiourea derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenyl, sulfinyl, or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines or other reduced products.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thioureas can lead to sulfenyl chlorides, while reduction can yield primary or secondary amines.
科学的研究の応用
Thiourea derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors or as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of thiourea derivatives can vary depending on their specific structure and target. Generally, these compounds can interact with biological molecules such as proteins, enzymes, and nucleic acids. The molecular targets and pathways involved may include:
Enzyme Inhibition: Thioureas can inhibit the activity of certain enzymes by binding to their active sites.
DNA Intercalation: Some thioureas can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: Thioureas can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Lacks the bromine, cyano, and fluorine substituents, which may affect its reactivity and biological activity.
Thiourea, N-(4-methyl-2-pyridinyl)-N’-(2-(4-cyano-2-fluorophenyl)ethyl)-: Contains a methyl group instead of a dimethylamino group, which may influence its chemical properties and applications.
特性
CAS番号 |
181305-50-0 |
|---|---|
分子式 |
C17H17BrFN5S |
分子量 |
422.3 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-3-[2-[3-cyano-4-(dimethylamino)-2-fluorophenyl]ethyl]thiourea |
InChI |
InChI=1S/C17H17BrFN5S/c1-24(2)14-5-3-11(16(19)13(14)9-20)7-8-21-17(25)23-15-6-4-12(18)10-22-15/h3-6,10H,7-8H2,1-2H3,(H2,21,22,23,25) |
InChIキー |
ATPNNLDEQIZTCL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



